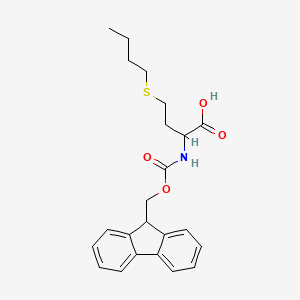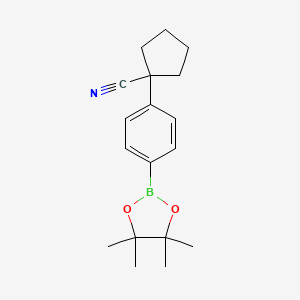
Fmoc-DL-buthionine
Übersicht
Beschreibung
Fmoc-DL-buthionine is a synthetic compound used primarily in peptide synthesis. It is a derivative of buthionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in organic synthesis to protect amine groups during peptide bond formation. This compound has a molecular formula of C23H27NO4S and a molecular weight of 413.53 g/mol .
Wirkmechanismus
Target of Action
Fmoc-DL-buthionine is a derivative of the amino acid buthionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for the amine, preventing it from reacting during certain stages of peptide synthesis .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is commonly used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound primarily affects the pathway of peptide synthesis . Specifically, it is used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the N-terminus amine of the growing peptide chain . This allows for the sequential addition of amino acids without unwanted side reactions .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence . By protecting the amine group during synthesis, this compound allows for the precise addition of amino acids . Once the peptide chain is complete, the Fmoc group can be removed, leaving the desired product .
Action Environment
The action of this compound is highly dependent on the chemical environment . The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced using Fmoc-Cl and removed using a solution of piperidine . Therefore, the efficacy and stability of this compound are influenced by factors such as pH, temperature, and the presence of other reagents .
Biochemische Analyse
Biochemical Properties
It is known that Fmoc-modified amino acids and short peptides, such as Fmoc-DL-buthionine, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Cellular Effects
It is known that Fmoc-modified amino acids and short peptides can influence cell growth .
Molecular Mechanism
It is known that the Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group, which this compound is part of, allows for very rapid and highly efficient synthesis of peptides .
Metabolic Pathways
It is known that molecules such as acetyl-CoA act as a shared currency between metabolic flux and chromatin modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-buthionine typically involves the protection of the amine group of buthionine with the Fmoc group. This can be achieved by reacting buthionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the selective protection of the amine group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-DL-buthionine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in buthionine can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed by base-catalyzed deprotection, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Piperidine in DMF is the standard reagent for Fmoc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Free amine groups after Fmoc deprotection.
Wissenschaftliche Forschungsanwendungen
Fmoc-DL-buthionine is widely used in scientific research, particularly in the fields of:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-L-cysteic acid
- Fmoc-L-selenomethionine
- Fmoc-S-trityl-L-homocysteine
- Fmoc-S-trityl-L-penicillamine
- Fmoc-alpha-methyl-DL-methionine
Uniqueness
Fmoc-DL-buthionine is unique due to its specific structure, which includes both the Fmoc protecting group and the buthionine backbone. This combination allows it to be used in a variety of synthetic applications, particularly in the creation of peptides with specific functional properties. Its ability to undergo selective deprotection under mild conditions makes it a valuable tool in peptide synthesis .
Eigenschaften
IUPAC Name |
4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYMIMIHMHMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188868 | |
| Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396969-21-3 | |
| Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396969-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol](/img/structure/B3101597.png)
![4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3101600.png)


![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)
![3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B3101647.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3101659.png)



![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid](/img/structure/B3101707.png)
![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)
